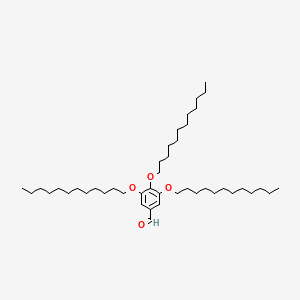
3,4,5-Tris(dodécyloxy)benzaldéhyde
Vue d'ensemble
Description
3,4,5-Tris(dodecyloxy)benzaldehyde: is an organic compound with the molecular formula C43H78O4 and a molecular weight of 659.09 g/mol . It is characterized by the presence of three dodecyloxy groups attached to a benzaldehyde core. This compound is typically a white to light yellow powder or crystal and is soluble in organic solvents such as chloroform .
Applications De Recherche Scientifique
3,4,5-Tris(dodecyloxy)benzaldehyde has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This can be achieved through etherification reactions where dodecanol reacts with 3,4,5-trihydroxybenzaldehyde in the presence of an acid catalyst . The reaction conditions typically include heating the reactants under reflux in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production methods for 3,4,5-Tris(dodecyloxy)benzaldehyde are similar to laboratory synthesis but are scaled up. The process involves the same etherification reaction but is conducted in larger reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-Tris(dodecyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3,4,5-Tris(dodecyloxy)benzoic acid.
Reduction: 3,4,5-Tris(dodecyloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3,4,5-Tris(dodecyloxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The dodecyloxy groups can influence the compound’s solubility and interaction with lipid membranes, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
- 3,4,5-Tris(methoxy)benzaldehyde
- 3,4,5-Tris(ethoxy)benzaldehyde
- 3,4,5-Tris(octyloxy)benzaldehyde
Comparison: 3,4,5-Tris(dodecyloxy)benzaldehyde is unique due to its long dodecyloxy chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These properties include higher hydrophobicity and different solubility profiles, which can influence its reactivity and applications .
Propriétés
IUPAC Name |
3,4,5-tridodecoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-45-41-37-40(39-44)38-42(46-35-32-29-26-23-20-17-14-11-8-5-2)43(41)47-36-33-30-27-24-21-18-15-12-9-6-3/h37-39H,4-36H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDPYSIFPMBTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H78O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


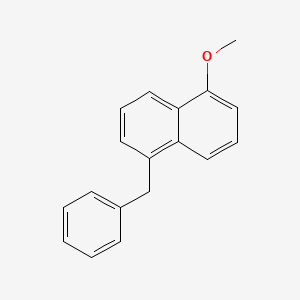
![Indeno[1,2-b]fluorene-6,12-dione](/img/structure/B1644032.png)

![(2R,3S,5R)-5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B1644038.png)
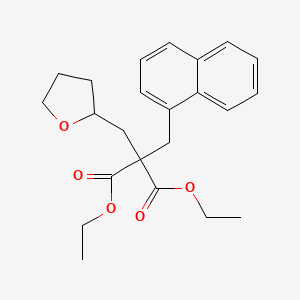
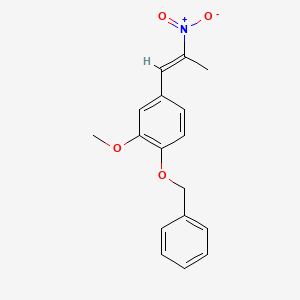
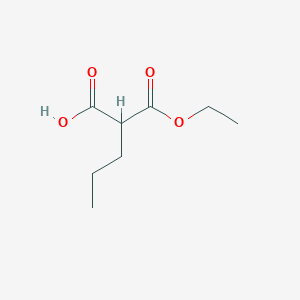
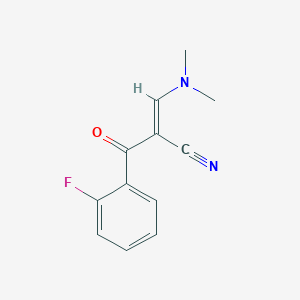

![Hydrazine, [3-(methylthio)phenyl]-](/img/structure/B1644066.png)

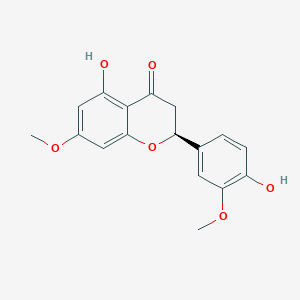
![(1S,9R,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one](/img/structure/B1644076.png)
![2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B1644078.png)
